molecular formula C16H23IN2O B3533540 2-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

2-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

Cat. No.: B3533540
M. Wt: 386.27 g/mol
InChI Key: GGJKZWGPIWLBOW-UHFFFAOYSA-N
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Description

2-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is an organic compound that features a benzamide core substituted with an iodine atom and a tetramethylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 2-iodobenzoic acid, is converted to 2-iodobenzoyl chloride using thionyl chloride.

    Amidation Reaction: The 2-iodobenzoyl chloride is then reacted with 2,2,6,6-tetramethylpiperidine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products

    Substitution Reactions: Products depend on the nucleophile used. For example, reacting with an amine could yield an amide derivative.

    Oxidation and Reduction: Oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

2-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The iodine atom and the tetramethylpiperidinyl group contribute to its reactivity and binding affinity. The compound can modulate biological pathways by interacting with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound used in organic synthesis.

    2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.

Uniqueness

2-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to the presence of both an iodine atom and a tetramethylpiperidinyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23IN2O/c1-15(2)9-11(10-16(3,4)19-15)18-14(20)12-7-5-6-8-13(12)17/h5-8,11,19H,9-10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJKZWGPIWLBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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